molecular formula C19H16O5S B376431 Ethyl 3-[(4-methoxybenzoyl)oxy]-1-benzothiophene-2-carboxylate CAS No. 380645-41-0

Ethyl 3-[(4-methoxybenzoyl)oxy]-1-benzothiophene-2-carboxylate

Cat. No.: B376431
CAS No.: 380645-41-0
M. Wt: 356.4g/mol
InChI Key: FNPQEWWDVNNWQX-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-methoxybenzoyl)oxy]-1-benzothiophene-2-carboxylate is a complex organic compound with a unique structure that combines benzothiophene and methoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-methoxybenzoyl)oxy]-1-benzothiophene-2-carboxylate typically involves the esterification of 3-hydroxy-1-benzothiophene-2-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-methoxybenzoyl)oxy]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[(4-methoxybenzoyl)oxy]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-methoxybenzoyl)oxy]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The methoxybenzoyl group may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-methoxybenzoyl)oxy-1-benzothiophene-2-carboxylate
  • Ethyl 3-(4-chlorobenzoyl)oxy-1-benzothiophene-2-carboxylate
  • Ethyl 3-(4-fluorobenzoyl)oxy-1-benzothiophene-2-carboxylate

Uniqueness

Ethyl 3-[(4-methoxybenzoyl)oxy]-1-benzothiophene-2-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

380645-41-0

Molecular Formula

C19H16O5S

Molecular Weight

356.4g/mol

IUPAC Name

ethyl 3-(4-methoxybenzoyl)oxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C19H16O5S/c1-3-23-19(21)17-16(14-6-4-5-7-15(14)25-17)24-18(20)12-8-10-13(22-2)11-9-12/h4-11H,3H2,1-2H3

InChI Key

FNPQEWWDVNNWQX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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